

3-(Pyridin-2-yl)propanoic acid and its isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanoic acid

Cat. No.: B108000

[Get Quote](#)

An In-Depth Technical Guide to **3-(Pyridin-2-yl)propanoic Acid** and Its Isomers

Abstract

The pyridylpropanoic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of **3-(Pyridin-2-yl)propanoic acid** and its key positional isomers, 3-(pyridin-3-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid. We delve into the nuances of their synthesis, analytical characterization, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals. This document is structured to serve as a practical reference, blending established chemical principles with actionable methodologies.

Molecular Overview and Isomerism

The intrinsic properties of pyridylpropanoic acids are fundamentally dictated by the position of the nitrogen atom within the pyridine ring. This single atomic change significantly influences electron density, basicity (pK_a), polarity, and steric hindrance, which in turn governs the molecule's reactivity, binding affinity in biological systems, and supramolecular assembly in materials.^[1]

The three primary positional isomers share the same molecular formula ($C_8H_9NO_2$) and molecular weight (151.16 g/mol) but exhibit distinct physicochemical characteristics.^{[2][3][4]}

Diagram 1: Positional Isomers of 3-Pyridylpropanoic Acid

3-(Pyridin-4-yl)propanoic Acid

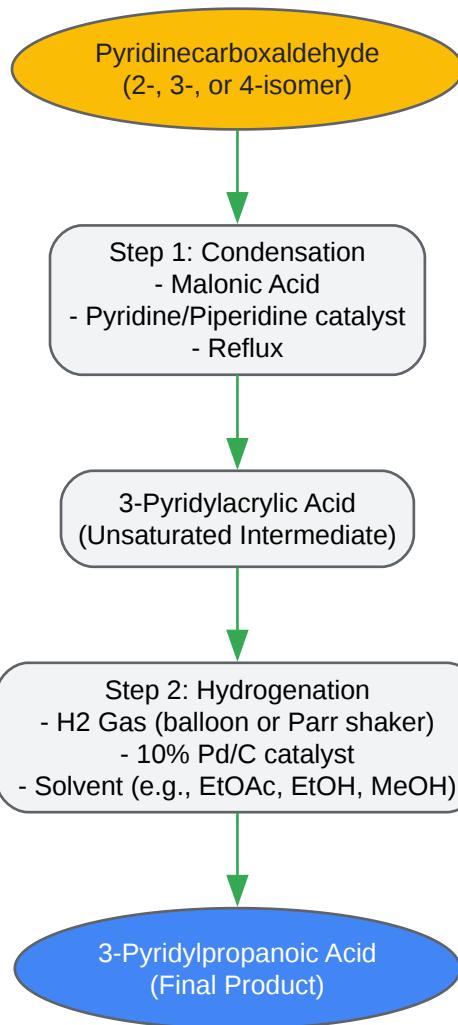
3-(Pyridin-3-yl)propanoic Acid

3-(Pyridin-2-yl)propanoic Acid

[Click to download full resolution via product page](#)

Caption: Chemical structures of the three primary positional isomers.

Table 1: Comparative Physicochemical Properties of Pyridylpropanoic Acid Isomers


Property	3-(Pyridin-2-yl)propanoic acid	3-(Pyridin-3-yl)propanoic acid	3-(Pyridin-4-yl)propanoic acid	Source(s)
CAS Number	15197-75-8	3724-19-4	6318-43-0	[2] [3] [4]
Molecular Formula	C ₈ H ₉ NO ₂	C ₈ H ₉ NO ₂	C ₈ H ₉ NO ₂	[2] [3] [4]
Molecular Weight	151.16 g/mol	151.16 g/mol	151.16 g/mol	[2] [3] [4]
IUPAC Name	3-pyridin-2-ylpropanoic acid	3-pyridin-3-ylpropanoic acid	3-pyridin-4-ylpropanoic acid	[2] [3] [4]
XLogP3	0.4	0.4	0.4	[2] [3] [4]
Hydrogen Bond Donors	1	1	1	[2] [3] [4]
Hydrogen Bond Acceptors	3	3	3	[2] [3] [4]

Synthesis Strategies: A Two-Step Approach

A robust and widely applicable method for synthesizing 3-pyridylpropanoic acids involves a two-step sequence:

- Step 1: Knoevenagel or Doebner Condensation: Reaction of the corresponding pyridinecarboxaldehyde with malonic acid to form the unsaturated intermediate, 3-pyridylacrylic acid.
- Step 2: Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid moiety using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), to yield the final saturated propanoic acid. This method is highly efficient and chemoselective, preserving the aromaticity of the pyridine ring.[\[5\]](#)

Diagram 2: General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General two-step workflow for the synthesis of 3-pyridylpropanoic acids.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The successful synthesis of the intermediate in Step 1 should be confirmed by analytical methods before proceeding to Step 2. The final product requires thorough characterization to confirm its structure and purity.

- **Causality:** This protocol utilizes a Doebner modification of the Knoevenagel condensation. Pyridine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate, while piperidine serves as a more effective catalyst for the condensation and subsequent decarboxylation.

- Procedure:
 - To a 250 mL round-bottom flask, add 4-pyridinecarboxaldehyde (e.g., 10.7 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and pyridine (20 mL).
 - Add piperidine (1 mL) to the mixture.
 - Fit the flask with a reflux condenser and heat the reaction mixture to reflux under constant stirring for 3 hours.
 - After reflux, cool the reaction mixture in an ice bath.
 - Slowly add 37% hydrochloric acid dropwise until precipitate formation is complete.
 - Isolate the obtained solid by vacuum filtration and wash thoroughly with cold acetone.
 - The crude product can be recrystallized from water to yield colorless crystals. An expected yield is typically high, around 95-98%.
- Reference: This procedure is adapted from Illicachi, L. A., et al. (2024). *Acta Crystallographica Section E*, E80, 388-391.[\[2\]](#)

The same Doeblin condensation conditions described in Protocol 2.1.1 can be effectively applied to 2-pyridinecarboxaldehyde and 3-pyridinecarboxaldehyde to yield their respective acrylic acid precursors. Reaction times and workup procedures are comparable.

- Causality: 10% Palladium on Carbon (Pd/C) is an excellent catalyst for selectively hydrogenating olefinic double bonds without reducing the aromatic pyridine ring under mild conditions.[\[5\]](#) The catalyst provides a surface for the adsorption of both hydrogen gas and the substrate, facilitating the addition of hydrogen across the double bond. Ethyl acetate is a suitable solvent that dissolves the starting material and does not interfere with the catalysis.
- Procedure for 3-(Pyridin-3-yl)propanoic Acid:
 - In a suitable hydrogenation vessel (e.g., a heavy-walled flask for balloon hydrogenation or a Parr shaker bottle), dissolve 3-(3-pyridinyl)acrylic acid (e.g., 3.0 g, 20 mmol) in ethyl acetate (150 mL).

- Carefully add 10% palladium on carbon (0.3 g, 10 wt%).
- Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen (e.g., 4 atmospheres for a Parr shaker, or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously for 24 hours at room temperature.
- Monitor the reaction for completion (e.g., by TLC or cessation of hydrogen uptake).
- Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.
- Combine the filtrates and concentrate in vacuo to provide the desired 3-(pyridin-3-yl)propanoic acid as a solid.
- Reference: This procedure is adapted from US Patent US05142056.
- Scientist's Note & Adaptation for 2- and 4-Isomers: This hydrogenation protocol is highly reliable and can be directly adapted for the 2- and 4-pyridylacrylic acid precursors synthesized in Protocol 2.1.1/2.1.2. The reaction mechanism is identical, and similar conditions (catalyst loading, solvent, pressure, time) are expected to yield the corresponding **3-(pyridin-2-yl)propanoic acid** and 3-(pyridin-4-yl)propanoic acid in high yields. Empirical optimization of reaction time may be necessary.

Analytical Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a definitive characterization.

Mass Spectrometry (MS)

For all three isomers, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion $[M+H]^+$ at $m/z \approx 152.0706$, corresponding to the molecular formula $C_8H_{10}NO_2^+$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of these isomers. The substitution pattern on the pyridine ring gives rise to a unique fingerprint in both 1H and ^{13}C NMR spectra.

- Expected 1H NMR Features (General):
 - Aliphatic Protons: Two characteristic triplets, each integrating to 2H, between δ 2.5-3.5 ppm. The triplet closer to the carboxyl group will be downfield of the triplet closer to the pyridine ring.
 - Aromatic Protons: A complex set of signals between δ 7.0-8.6 ppm, integrating to 4H. The specific chemical shifts and coupling patterns are unique to each isomer.
 - Carboxylic Acid Proton: A broad singlet, typically $> \delta$ 10 ppm, which may be exchanged with D_2O .
- Characterization Data for **3-(Pyridin-2-yl)propanoic acid**:
 - 1H NMR: Experimental data is not readily available in public spectral databases. The expected pattern would include four distinct aromatic signals.
 - ^{13}C NMR: Data available from SpectraBase shows characteristic signals for the pyridine and propanoic acid carbons.[\[4\]](#)
- Characterization Data for 3-(Pyridin-3-yl)propanoic acid:
 - 1H NMR: (Varian CFT-20) Data is available and shows the expected aliphatic triplets and aromatic signals consistent with a 3-substituted pyridine ring.[\[3\]](#)
 - ^{13}C NMR: (Sigma-Aldrich) Data is available and confirms the carbon skeleton of the molecule.[\[3\]](#)

- Characterization Data for 3-(Pyridin-4-yl)propanoic acid:
 - ^1H NMR: Experimental data is not readily available in public spectral databases. The expected pattern would be highly symmetrical for the aromatic region, likely showing two doublets (or pseudo-doublets), each integrating to 2H.
 - ^{13}C NMR: Data available from SpectraBase shows the expected signals, reflecting the symmetry of the 4-substituted ring.[\[2\]](#)

Applications in Research and Drug Development

The pyridylpropanoic acid framework is a privileged scaffold, granting access to a wide range of chemical space for optimization of biological activity and material properties.

- Medicinal Chemistry & Drug Development: The pyridine ring is a common bioisostere for a phenyl ring, but the nitrogen atom provides a key site for hydrogen bonding and can improve physicochemical properties like solubility.[\[1\]](#)
- Enzyme Inhibition: Pyridine carboxylic acid derivatives are versatile scaffolds for developing potent enzyme inhibitors for various therapeutic targets.
- Antidiabetic Agents: A series of novel pyridine-3-propanoic acids were synthesized and identified as potent dual PPAR α/γ agonists, which are targets for developing antidiabetic drugs.
- Materials Science & Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as ligands, coordinating to metal ions. This makes these molecules excellent building blocks for creating metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

Conclusion and Future Outlook

3-(Pyridin-2-yl)propanoic acid and its isomers are fundamental building blocks whose value lies in their synthetic accessibility and the versatile properties imparted by the pyridine moiety. The reliable two-step synthesis via condensation and subsequent catalytic hydrogenation makes them readily available for research and development. While their role in creating coordination polymers is established, the full potential of these simple scaffolds in medicinal

chemistry remains an active area of exploration. Future work will likely focus on leveraging these cores to develop next-generation therapeutics targeting a broad range of diseases. This guide provides the foundational chemical knowledge and practical protocols necessary to empower researchers in these endeavors.

References

- Illicachi, L. A., Macias, M., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. *Acta Crystallographica Section E: Crystallographic Communications*, 80(4), 388-391.
- PubChem. (n.d.). 3-(Pyridin-4-yl)propanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). **3-(Pyridin-2-yl)propanoic acid**. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
- Humphries, P. S., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. *Bioorganic & Medicinal Chemistry Letters*, 16(23), 6120-3.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. *Molecules*, 29(10), 2345.
- Zhang, Z., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. *Catalysts*, 8(12), 654.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(Pyridin-4-yl)propanoic acid | C8H9NO2 | CID 233243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(Pyridin-2-yl)propanoic acid and its isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108000#3-pyridin-2-yl-propanoic-acid-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com